1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Substitution with 3,4-Dimethylphenyl Group:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclobutane ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions vary based on the specific reaction pathway chosen.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(3,4-Dimethylphenyl)-2-oxocyclobutane-1-carboxylic acid: Differing by the position of the ketone group.
1-(3,4-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Differing by the presence of a hydroxyl group instead of a ketone.
1-(3,4-Dimethylphenyl)-3-oxocyclopentane-1-carboxylic acid: Differing by the ring size (cyclopentane instead of cyclobutane).
Properties
Molecular Formula |
C13H14O3 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8-3-4-10(5-9(8)2)13(12(15)16)6-11(14)7-13/h3-5H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
URXWAOAYUQEBSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC(=O)C2)C(=O)O)C |
Origin of Product |
United States |
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